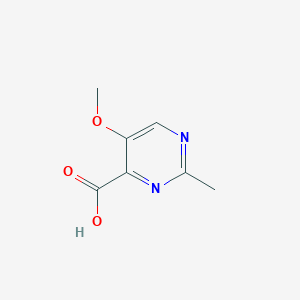

5-Methoxy-2-methylpyrimidine-4-carboxylic acid

Description

Properties

IUPAC Name |

5-methoxy-2-methylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-4-8-3-5(12-2)6(9-4)7(10)11/h3H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVOCKJRFXCSHJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60447992 | |

| Record name | 5-Methoxy-2-methylpyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113949-10-3 | |

| Record name | 5-Methoxy-2-methylpyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHOXY-2-METHYL-4-PYRIMIDINECARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Methoxy-2-methylpyrimidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry.[1] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. Consequently, synthetic pyrimidine derivatives have garnered immense interest for their diverse pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[2][3] The strategic placement of various functional groups on the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and membrane permeability, as well as its biological target affinity.[4]

5-Methoxy-2-methylpyrimidine-4-carboxylic acid (CAS No: 113949-10-3) is a notable derivative that combines several key functional groups: a carboxylic acid at the 4-position, a methoxy group at the 5-position, and a methyl group at the 2-position.[5] The carboxylic acid moiety provides a handle for further synthetic modifications, such as amide bond formation, which is crucial for developing compound libraries for structure-activity relationship (SAR) studies.[6] The methoxy and methyl groups influence the electronic and steric properties of the molecule, which can impact its interaction with biological targets.[5] This guide provides a comprehensive overview of the proposed synthesis and detailed characterization of this versatile compound.

Proposed Synthesis of this compound

A logical approach to the synthesis of the target molecule would involve a multi-step process starting from readily available precursors. The following workflow outlines a proposed synthetic pathway.

Step-by-Step Methodologies

Step 1: Synthesis of a 5-Methoxy-β-ketoester

The initial step would involve the synthesis of a β-ketoester bearing a methoxy group at the appropriate position. This could potentially be achieved through the methoxylation of a suitable β-ketoester precursor.

Step 2: Cyclization with Acetamidine

The synthesized 5-methoxy-β-ketoester would then undergo a cyclization reaction with acetamidine hydrochloride in the presence of a base to form the pyrimidine ring.[1]

-

Materials: 5-Methoxy-β-ketoester, acetamidine hydrochloride, sodium ethoxide, ethanol.

-

Procedure:

-

Prepare a solution of sodium ethoxide in absolute ethanol.

-

Add acetamidine hydrochloride to the solution and stir until dissolved.

-

Add the 5-methoxy-β-ketoester to the reaction mixture.

-

Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).

-

The resulting precipitate of 5-Methoxy-2-methylpyrimidin-4-one can be collected by filtration and purified by recrystallization.

-

Step 3: Chlorination and Hydrolysis

The pyrimidinone from the previous step would then be converted to the corresponding 4-chloro derivative, which is a versatile intermediate. Subsequent hydrolysis of the chloro group would yield the desired carboxylic acid.

-

Materials: 5-Methoxy-2-methylpyrimidin-4-one, phosphorus oxychloride (POCl₃), N,N-dimethylaniline.

-

Procedure:

-

A mixture of 5-Methoxy-2-methylpyrimidin-4-one, POCl₃, and a catalytic amount of N,N-dimethylaniline is refluxed until the reaction is complete (monitored by TLC).

-

The excess POCl₃ is removed under reduced pressure.

-

The residue is carefully poured onto crushed ice and neutralized with a base to precipitate the 4-Chloro-5-methoxy-2-methylpyrimidine.

-

The chloro-intermediate is then subjected to hydrolysis, for instance by heating in an aqueous acidic or basic solution, to afford the final product, this compound.

-

The final product can be purified by recrystallization from a suitable solvent.

-

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following sections detail the expected outcomes from various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in an NMR tube.[10]

-

Expected Chemical Shifts: The ¹H NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.[11]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~12.0 - 13.0 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |

| ~8.5 - 8.7 | Singlet | 1H | Pyrimidine Ring Proton (C6-H) |

| ~3.9 - 4.1 | Singlet | 3H | Methoxy Group (-OCH₃) |

| ~2.6 - 2.8 | Singlet | 3H | Methyl Group (-CH₃) |

¹³C NMR Spectroscopy

-

Expected Chemical Shifts: The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |

| ~165 - 170 | Carboxylic Acid Carbonyl (C=O) |

| ~160 - 165 | Pyrimidine Ring Carbon (C2) |

| ~155 - 160 | Pyrimidine Ring Carbon (C4) |

| ~140 - 145 | Pyrimidine Ring Carbon (C5) |

| ~120 - 125 | Pyrimidine Ring Carbon (C6) |

| ~55 - 60 | Methoxy Carbon (-OCH₃) |

| ~20 - 25 | Methyl Carbon (-CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Sample Preparation: The IR spectrum can be recorded using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.[6]

-

Expected Absorption Bands:

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |

| ~3000 - 2850 | C-H stretch | Methoxy and Methyl groups |

| ~1710 - 1760 | C=O stretch | Carboxylic Acid |

| ~1600 and ~1500 | C=C and C=N stretch | Pyrimidine Ring |

| ~1320 - 1210 | C-O stretch | Methoxy and Carboxylic Acid |

The broad O-H stretch of the carboxylic acid is a characteristic feature and is often observed superimposed on the C-H stretching bands.[12][13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent like methanol or acetonitrile.[14]

-

Expected Fragmentation: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z 168, corresponding to the molecular weight of the compound.[15]

Proposed Fragmentation Pathway:

-

Loss of a methoxy radical (-•OCH₃): M⁺ - 31 → m/z 137

-

Loss of a methyl radical (-•CH₃): M⁺ - 15 → m/z 153

-

Loss of carbon monoxide (-CO): M⁺ - 28 → m/z 140

-

Loss of a hydroxyl radical (-•OH): M⁺ - 17 → m/z 151

-

Loss of the carboxyl group (-COOH): M⁺ - 45 → m/z 123

The presence of these fragment ions would help to confirm the structure of the synthesized molecule.[16]

Physical Properties

-

Molecular Formula: C₇H₈N₂O₃[17]

-

Molecular Weight: 168.15 g/mol [17]

-

Appearance: Expected to be a solid at room temperature.[18]

-

Melting Point: The melting point would need to be determined experimentally using a melting point apparatus.[4]

-

Solubility: The solubility in various solvents should be determined experimentally. It is expected to have some solubility in polar organic solvents like DMSO and DMF.[19]

Potential Applications

As a substituted pyrimidine with a carboxylic acid handle, this compound is a valuable building block in drug discovery and medicinal chemistry.[5] It can be used as a starting material for the synthesis of a wide range of derivatives, including amides and esters, to explore their potential as therapeutic agents.[2][6] The pyrimidine scaffold is a key component of many kinase inhibitors, and derivatives of this compound could be investigated for their potential in cancer therapy.[2]

Conclusion

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. bu.edu.eg [bu.edu.eg]

- 4. benchchem.com [benchchem.com]

- 5. CAS 113949-10-3: 4-Pyrimidinecarboxylicacid,5-methoxy-2-me… [cymitquimica.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Pyrimidine synthesis [organic-chemistry.org]

- 10. rsc.org [rsc.org]

- 11. myneni.princeton.edu [myneni.princeton.edu]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. This compound 97% - CAS:113949-10-3 - 如吉生物科技 [shruji.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. calpaclab.com [calpaclab.com]

- 18. 113949-10-3 C7H8N2O3 4-Pyrimidinecarboxylicacid,5-methoxy-2-methyl-(9CI), CasNo.113949-10-3 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 19. caymanchem.com [caymanchem.com]

The Strategic Intermediate: A Technical Guide to 5-Methoxy-2-methylpyrimidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Pillar in Modern Medicinal Chemistry

In the intricate world of drug discovery and development, the final active pharmaceutical ingredient (API) often stands in the spotlight. However, the journey to that API is paved with critical, yet often unheralded, molecular intermediates. 5-Methoxy-2-methylpyrimidine-4-carboxylic acid (CAS No. 113949-10-3) is a prime example of such a pivotal building block. This substituted pyrimidine is a highly functionalized heterocyclic compound, a class of molecules that forms the backbone of a vast array of therapeutic agents.[1][2] Its strategic arrangement of a carboxylic acid, a methoxy group, and a methyl group on the pyrimidine core makes it a versatile precursor for the synthesis of complex, biologically active molecules, particularly in the realm of oncology and immunology.[3][4]

This technical guide offers an in-depth exploration of this compound, from its fundamental physicochemical properties and a plausible, robust synthesis route to its significant application as a key intermediate in the development of targeted therapies like kinase inhibitors. We will delve into the mechanistic underpinnings of its synthesis, provide detailed protocols for its preparation and quality control, and illustrate its role in the broader context of modern medicinal chemistry.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in a research and development setting. This data informs everything from reaction setup and solvent selection to purification strategies and safe handling procedures.

| Property | Value | Source |

| CAS Number | 113949-10-3 | N/A |

| Molecular Formula | C₇H₈N₂O₃ | N/A |

| Molecular Weight | 168.15 g/mol | N/A |

| Appearance | White to off-white powder | [5] |

| Purity | Typically ≥95% | N/A |

| Melting Point | Not widely reported, but similar structures suggest a relatively high melting point. | N/A |

| Solubility | Soluble in many organic solvents. The carboxylic acid moiety imparts some aqueous solubility, especially at higher pH. | N/A |

Safety and Handling:

As with any chemical intermediate, proper handling of this compound is paramount. Based on available safety data sheets (SDS), the compound is classified as harmful if swallowed and causes skin and serious eye irritation.[6]

Precautionary Measures:

-

Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[3]

Synthesis of this compound: A Mechanistic Approach

The synthesis of substituted pyrimidines is a cornerstone of heterocyclic chemistry. A highly efficient and common method for constructing the pyrimidine ring is through the cyclocondensation of a 1,3-dicarbonyl compound (or a functional equivalent) with an amidine.[7][8] For this compound, a logical and field-proven approach involves the reaction of acetamidine with a derivative of 2-methoxy-3-oxosuccinic acid.

Plausible Synthetic Pathway

The following diagram illustrates a plausible and efficient two-step synthesis starting from commercially available reagents.

Caption: Plausible synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established chemical principles for pyrimidine synthesis.[7][8] Researchers should perform their own optimization and safety assessments.

Part 1: Synthesis of Diethyl 2-methoxy-3-oxosuccinate

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol.

-

Addition of Reagents: To the stirred solution, add a mixture of diethyl oxalate (1.0 eq) and methyl acetate (1.0 eq) dropwise at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, heat the mixture at reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Cool the reaction mixture to room temperature and carefully quench with a dilute aqueous acid (e.g., 1M HCl) until the solution is neutral. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude diethyl 2-methoxy-3-oxosuccinate. This intermediate can be purified by vacuum distillation or used directly in the next step.

Part 2: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, dissolve acetamidine hydrochloride (1.0 eq) and the crude diethyl 2-methoxy-3-oxosuccinate (1.0 eq) in anhydrous ethanol.

-

Base Addition: To this solution, add a solution of sodium ethoxide (2.2 eq) in ethanol.

-

Cyclocondensation: Heat the reaction mixture to reflux for 4-6 hours. Monitor the formation of the pyrimidine ring by TLC or LC-MS.

-

Saponification: After the cyclocondensation is complete, add an aqueous solution of sodium hydroxide (e.g., 2M NaOH, 3.0 eq) to the reaction mixture and continue to reflux for an additional 1-2 hours to hydrolyze the ester.

-

Workup and Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the residue with water and wash with a nonpolar organic solvent (e.g., hexane) to remove any non-acidic impurities. Carefully acidify the aqueous layer with a strong acid (e.g., 3M HCl) to a pH of approximately 2-3, which should precipitate the carboxylic acid.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Application in Drug Development: A Gateway to Kinase Inhibitors

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[4] Pyrimidine derivatives are particularly prominent as kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[9] this compound is an ideal starting point for the synthesis of these complex molecules due to its inherent functionality, which allows for diverse chemical modifications.

A prime example of a pyrimidine-based kinase inhibitor is Capivasertib (AZD5363) , a potent inhibitor of the AKT kinase, a key node in the PI3K/AKT/mTOR signaling pathway.[6] This pathway is frequently dysregulated in various cancers, leading to uncontrolled cell growth, proliferation, and survival.[6] Capivasertib, in combination with other therapies, has shown significant efficacy in treating certain types of breast cancer.[6]

While the precise, proprietary synthesis of Capivasertib may not start directly from this compound, the core chemical logic of its synthesis relies on building upon a functionalized pyrimidine ring. The carboxylic acid group of our title compound can be readily converted to an amide, a common linker in kinase inhibitors, to couple with other molecular fragments. The methoxy and methyl groups can influence the molecule's solubility, metabolic stability, and binding interactions within the kinase's active site.

Illustrative Role in Kinase Inhibitor Synthesis

The following diagram illustrates how a molecule like this compound could be elaborated into a complex kinase inhibitor targeting the PI3K/AKT pathway.

References

- 1. Cas No. 956460-96-1, Capivasertib intermediate - Buy Cas No. 956460-96-1, Capivasertib intermediate Product on Unibest Industrial Co., Ltd. [unibestpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. Capivasertib | C21H25ClN6O2 | CID 25227436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Separation of 5-Methoxy-2-((methylthio)methyl)-4-pyrimidinyl dimethylcarbamate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. ijfmr.com [ijfmr.com]

- 7. WO2007053452A1 - Bi-aryl meta-pyrimidine inhibitors of kinases - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. ptfarm.pl [ptfarm.pl]

An In-depth Technical Guide to the Solubility and Stability of 5-Methoxy-2-methylpyrimidine-4-carboxylic Acid

Preamble: Navigating the Physicochemical Landscape of a Novel Pyrimidine Derivative

In the realm of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. These characteristics, primarily solubility and stability, form the bedrock upon which successful formulation, pharmacokinetic profiling, and ultimately, therapeutic efficacy are built. This guide is dedicated to providing an in-depth technical exploration of 5-Methoxy-2-methylpyrimidine-4-carboxylic acid, a substituted pyrimidine of significant interest to researchers in medicinal chemistry.

It is important to note that, as a novel compound, publicly available experimental data for this compound is limited. Therefore, this document leverages a predictive approach, drawing upon established principles of physical organic chemistry and data from structurally analogous pyrimidine carboxylic acids. This guide is designed to be a robust resource for researchers, scientists, and drug development professionals, offering not just theoretical insights but also detailed, actionable protocols for the empirical determination of its solubility and stability profiles. Every recommendation and protocol herein is grounded in scientific first principles and guided by regulatory expectations for pharmaceutical development.

Predicted Physicochemical Properties: A Foundation for Experimental Design

The structural features of this compound—a heterocyclic aromatic ring, a carboxylic acid group, a methoxy group, and a methyl group—all contribute to its overall physicochemical behavior. The carboxylic acid moiety is expected to be the primary driver of its pH-dependent solubility, while the pyrimidine ring and its substituents will influence its lipophilicity and potential degradation pathways.

Predicted Solubility Profile

The solubility of a compound is a critical factor in its dissolution and absorption. Based on the "like dissolves like" principle and data from related pyrimidine carboxylic acids, a qualitative and quantitative prediction of solubility in various common solvents is presented below. The presence of the carboxylic acid group suggests some degree of solubility in polar protic solvents, which will be significantly enhanced at higher pH due to the formation of the more soluble carboxylate salt. Conversely, the substituted pyrimidine ring imparts a degree of lipophilicity, suggesting solubility in certain organic solvents.

Table 1: Predicted Solubility of this compound

| Solvent | Predicted Solubility | Rationale and Insights from Analogous Compounds |

| Water (pH ~7) | Low to Moderate | Simple pyrimidine-4-carboxylic acid has moderate water solubility[1]. The addition of a methoxy and a methyl group may slightly decrease aqueous solubility due to an increase in lipophilicity. The carboxylic acid function will contribute to some water solubility through hydrogen bonding. |

| Phosphate Buffered Saline (PBS, pH 7.4) | Moderate | Similar to water, but the buffered pH will ensure the carboxylic acid is partially ionized, enhancing solubility compared to unbuffered water. Pyrimidine-2-carboxylic acid is soluble in PBS[2][3]. |

| 0.1 M HCl (pH 1) | Low | At this acidic pH, the carboxylic acid will be fully protonated, minimizing its ionization and thus its aqueous solubility. |

| 0.1 M NaOH (pH 13) | High | In a basic medium, the carboxylic acid will be deprotonated to form the highly soluble carboxylate salt. |

| Ethanol | Moderate to High | A polar protic solvent capable of hydrogen bonding with the carboxylic acid. Pyrimidine-2-carboxylic acid is soluble in ethanol[2]. |

| Dimethyl Sulfoxide (DMSO) | High | A polar aprotic solvent that is an excellent solvent for many heterocyclic compounds. Pyrimidine-4-carboxylic acid is highly soluble in DMSO[4][5]. |

| Acetonitrile | Low to Moderate | A polar aprotic solvent, but generally less effective at solvating carboxylic acids than DMSO or ethanol. |

| Dichloromethane (DCM) | Low | A nonpolar solvent, unlikely to effectively solvate the polar carboxylic acid and pyrimidine ring. |

Predicted pKa and Lipophilicity (LogP)

-

pKa (Acid Dissociation Constant): The pKa of the carboxylic acid group is crucial for predicting its ionization state at different pH values, which in turn dictates its solubility and permeability across biological membranes. For heterocyclic carboxylic acids, the pKa can be influenced by the electron-withdrawing or -donating nature of the ring and its substituents. For pyrimidine-2,3-dicarboxylic acid, the first pKa is around 2.43[6]. Given the electronic nature of the methoxy and methyl groups on the pyrimidine ring, the pKa of this compound is predicted to be in the range of 3.0 - 4.5 .

-

LogP (Octanol-Water Partition Coefficient): LogP is a measure of a compound's lipophilicity. A higher LogP indicates greater lipid solubility. While experimental data is unavailable, computational prediction tools can provide an estimate. The predicted XlogP for the structurally similar 2-(methoxymethyl)pyrimidine-4-carboxylic acid is -0.3[7]. The presence of an additional methyl group in the target molecule would likely increase the LogP. Therefore, the predicted LogP for this compound is estimated to be in the range of 0.5 - 1.5 , suggesting a compound with a balance of hydrophilic and lipophilic character.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol describes the equilibrium shake-flask method, a gold-standard technique for determining the thermodynamic solubility of a compound.

Objective

To determine the quantitative solubility of this compound in a range of pharmaceutically relevant solvents at a controlled temperature.

Materials

-

This compound (solid)

-

Selected solvents (e.g., Water, PBS pH 7.4, 0.1 M HCl, 0.1 M NaOH, Ethanol, DMSO)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with UV detector (or other suitable quantitative analytical method)

Experimental Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Causality Behind Experimental Choices

-

Excess Solid: Adding an excess of the solid ensures that a saturated solution is formed, which is the definition of equilibrium solubility.

-

Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible results. 25°C is standard for physicochemical characterization, while 37°C can mimic physiological conditions.

-

Equilibration Time: Sufficient time is required for the dissolution process to reach equilibrium. For crystalline solids, 24 to 48 hours is typically adequate. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) during method development to confirm that equilibrium has been reached.

-

Centrifugation: This is a critical step to separate the undissolved solid from the saturated solution without affecting the equilibrium (e.g., by temperature changes that could occur during filtration).

-

Validated Analytical Method: An accurate and precise analytical method is essential for the reliable quantification of the dissolved compound in the supernatant.

Stability Assessment and Forced Degradation Studies

Understanding the chemical stability of a drug candidate is a non-negotiable aspect of drug development. Forced degradation (or stress testing) studies are conducted to identify potential degradation products, establish degradation pathways, and develop a stability-indicating analytical method. These studies expose the compound to conditions more severe than those expected during storage.

Overall Stability Testing Strategy

The stability testing program for this compound should be designed in accordance with the International Council for Harmonisation (ICH) guidelines.

Caption: Overall Strategy for Stability Testing.

Detailed Protocols for Forced Degradation Studies

The goal of these studies is to achieve a target degradation of 5-20% to ensure that the degradation products are formed at a sufficient concentration for detection and characterization.

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Protocol | Rationale and Self-Validating System |

| Acid Hydrolysis | Dissolve the compound in 0.1 M HCl and heat at 60°C. Monitor at several time points (e.g., 2, 6, 12, 24 hours). | The pyrimidine ring can be susceptible to acid-catalyzed hydrolysis. If no degradation is observed, the acid concentration or temperature can be increased. A control sample in water at the same temperature is essential to differentiate hydrolysis from thermal degradation. |

| Base Hydrolysis | Dissolve the compound in 0.1 M NaOH and heat at 60°C. Monitor at several time points. | The ester-like methoxy group could be susceptible to base-catalyzed hydrolysis. The stability of the pyrimidine ring under basic conditions should also be assessed. A control sample in water at the same temperature is necessary. |

| Oxidative Degradation | Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂) at room temperature. Protect from light. Monitor at several time points. | The electron-rich pyrimidine ring may be susceptible to oxidation. A control sample in water at the same temperature and protected from light will validate that degradation is due to the oxidizing agent. |

| Thermal Degradation | Expose the solid compound and a solution of the compound to dry heat (e.g., 80°C). Monitor at several time points. | This assesses the intrinsic thermal stability of the molecule in both the solid and solution states. A control sample stored at room temperature is required. |

| Photostability | Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). | This study evaluates the potential for photodegradation. A dark control, wrapped in aluminum foil but otherwise treated identically, is mandatory to separate the effects of light from thermal effects. |

A Stability-Indicating Analytical Method: HPLC-UV

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients[8][9][10]. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a commonly used technique for this purpose[11].

Objective

To develop and validate an HPLC-UV method for the quantification of this compound and to separate it from any potential degradation products.

Proposed HPLC-UV Method

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A gradient from low to high acetonitrile concentration will be employed to ensure the elution of both the polar parent compound and any less polar degradation products. A suggested starting point is 5% B, ramping to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Based on the UV spectrum of pyrimidine-4-carboxylic acid (λmax at 205 and 256 nm), a wavelength of around 254 nm is a logical starting point for detection[4]. A full UV scan should be performed to determine the optimal wavelength for detection.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dilute the samples from the solubility and stability studies in the mobile phase to an appropriate concentration.

Method Validation

Once the method is developed, it must be validated according to ICH guidelines, including the following parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the main peak from degradation product peaks in the forced degradation samples. Peak purity analysis using a photodiode array (PDA) detector is highly recommended.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of standards over a defined range.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is typically determined by the recovery of a known amount of analyte spiked into a sample matrix.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

Conclusion

This technical guide provides a comprehensive framework for the characterization of the solubility and stability of this compound. While a lack of direct experimental data necessitates a predictive approach for its fundamental physicochemical properties, the detailed experimental protocols provided herein offer a clear path for their empirical determination. The causality-driven explanations for experimental design and the emphasis on self-validating systems are intended to empower researchers to generate high-quality, reliable data. By following the outlined procedures for solubility assessment, forced degradation studies, and the development of a stability-indicating analytical method, scientists and drug developers can build a robust data package that is essential for advancing this promising molecule through the drug development pipeline.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Pyrimidine-2-carboxylic acid | 31519-62-7 [chemicalbook.com]

- 3. Pyrimidine-2-carboxylic acid CAS#: 31519-62-7 [amp.chemicalbook.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. jinjingchemical.com [jinjingchemical.com]

- 7. PubChemLite - 2-(methoxymethyl)pyrimidine-4-carboxylic acid (C7H8N2O3) [pubchemlite.lcsb.uni.lu]

- 8. ijcrt.org [ijcrt.org]

- 9. youtube.com [youtube.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Initial Biological Screening of 5-Methoxy-2-methylpyrimidine-4-carboxylic acid

Foreword: The Rationale for a Targeted Screening Approach

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities. Its presence in the fundamental building blocks of life, the nucleobases of DNA and RNA, provides a unique chemical space for designing molecules that can interact with a multitude of biological targets. The subject of this guide, 5-Methoxy-2-methylpyrimidine-4-carboxylic acid, is a novel entity with structural alerts that suggest potential utility as an anticancer, antimicrobial, or anti-inflammatory agent. The methoxy and methyl substitutions on the pyrimidine ring, coupled with the carboxylic acid moiety, present a molecule with a distinct electronic and steric profile, warranting a comprehensive and logically tiered biological evaluation.

This document serves as a technical guide for researchers, scientists, and drug development professionals, outlining a strategic and efficient initial biological screening cascade for this compound. The experimental choices and workflows detailed herein are grounded in the established pharmacological profiles of analogous pyrimidine derivatives and are designed to provide a robust preliminary assessment of the compound's therapeutic potential.

I. Foundational Screening: Establishing a Cytotoxicity Profile

Prior to any investigation of specific biological activities, it is imperative to determine the inherent cytotoxicity of this compound. This foundational step not only establishes a safe concentration range for subsequent assays but also provides the first indication of potential anticancer activity.

A. Rationale for Cell Line Selection

A panel of well-characterized human cell lines is selected to provide a broad initial assessment of cytotoxicity. This panel should include representatives from different cancer types and a non-cancerous cell line to gauge selectivity.

| Cell Line | Tissue of Origin | Characteristics |

| MCF-7 | Breast Adenocarcinoma | Estrogen receptor-positive |

| A549 | Lung Carcinoma | Non-small cell lung cancer model |

| HCT116 | Colorectal Carcinoma | Model for colon cancer studies |

| HEK293 | Human Embryonic Kidney | Non-cancerous control |

B. Experimental Workflow: Cytotoxicity Assessment

The following workflow provides a standardized approach to determining the cytotoxic profile of the test compound.

discovery and history of 5-Methoxy-2-methylpyrimidine-4-carboxylic acid

An In-Depth Technical Guide to 5-Methoxy-2-methylpyrimidine-4-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 113949-10-3), a heterocyclic organic compound of significant interest in medicinal chemistry and organic synthesis. We will explore its historical context within the broader field of pyrimidine chemistry, delve into its detailed structural and physicochemical properties, and present both classical and modern synthetic methodologies. The guide further examines the compound's chemical reactivity, its role as a versatile building block for more complex molecules, and its potential biological activities, which are largely inferred from structural analogs. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important chemical scaffold.

Introduction: The Pyrimidine Scaffold in Modern Chemistry

The exploration of pyrimidine derivatives has been a cornerstone of heterocyclic chemistry since the early 20th century, spurred by the discovery of pyrimidine bases like thymine and cytosine as fundamental components of nucleic acids.[1] This foundational work has led to the development of a vast array of substituted pyrimidines with diverse applications, particularly in pharmaceuticals. Pyrimidine derivatives are ubiquitous in drug discovery, valued for their ability to mimic nucleic acid bases and interact with biological targets.[1]

This compound emerged as chemists sought to fine-tune the electronic and steric properties of the pyrimidine ring for enhanced pharmaceutical potential.[1] Its unique substitution pattern—a methoxy group at the 4-position, a methyl group at the 2-position, and a carboxylic acid at the 5-position—creates a molecule with specific reactivity and functional handles, making it a valuable intermediate in the synthesis of novel therapeutic agents and specialty chemicals.[1]

Physicochemical Properties and Structural Analysis

The structure of this compound (C₇H₈N₂O₃) features a polarized electronic environment due to its three distinct substituents, each imparting unique characteristics.[1]

-

Methoxy Group (-OCH₃) at C4: This group is electron-donating through resonance, which increases the electron density of the pyrimidine ring, particularly at the 4-position.[1]

-

Methyl Group (-CH₃) at C2: The methyl group enhances the molecule's lipophilicity, which can improve membrane permeability compared to unsubstituted analogs.[1] It also introduces steric hindrance, which can influence the direction of substitution reactions at other sites on the ring.[1]

-

Carboxylic Acid (-COOH) at C5: This functional group is a key feature, enhancing the molecule's hydrogen-bonding capacity and providing a reactive handle for forming amides, esters, or salts.[1] The carboxylic acid group is hypothesized to be crucial for potential biological activity, enabling interactions with the active sites of enzymes.[1]

These features combine to create a stable and versatile chemical scaffold. Comparative studies have shown that the methoxy and methyl groups significantly slow the rate of decarboxylation compared to simpler pyrimidine carboxylates, thereby enhancing the compound's thermal stability.[1]

| Property | Value | Source |

| CAS Number | 113949-10-3 | [2][3] |

| Molecular Formula | C₇H₈N₂O₃ | [1][3] |

| Molecular Weight | 168.15 g/mol | [1][3] |

| InChIKey | BZKLIDDLMRGFMZ-UHFFFAOYSA-N | [1] |

| SMILES | CC1=NC=C(C(=N1)OC)C(=O)O | [1] |

Synthesis and Manufacturing

The synthesis of this compound typically relies on the cyclization of carefully chosen precursors. Classical routes are well-established, while modern advancements aim to improve efficiency and scalability.

Retrosynthetic Analysis

A logical retrosynthetic approach involves disconnecting the pyrimidine ring to reveal common starting materials. The primary disconnection occurs at the N1-C2 and N3-C4 bonds, which points to a condensation reaction between an amidine (providing the N-C-N fragment) and a three-carbon component, such as a malonate derivative.

Caption: Retrosynthetic analysis of the target compound.

Classical Synthetic Route: Condensation

The most common classical approach involves the condensation of a malonate derivative with acetamidine hydrochloride.[1] This reaction is typically performed in an alcoholic solvent under basic conditions, using a base like sodium methoxide.[1]

The general mechanism proceeds in three steps:

-

Nucleophilic Attack: The enolate of the malonate derivative attacks the electrophilic carbon of the acetamidine.

-

Cyclization: An intramolecular dehydration reaction occurs, forming the pyrimidine ring.

-

Saponification: If an ester of the target molecule is formed, a final hydrolysis step yields the carboxylic acid.

Experimental Protocol: Representative Synthesis

The following protocol is a generalized representation of a classical synthesis based on established methods for pyrimidine formation.

Objective: To synthesize this compound.

Materials:

-

Dimethyl 2-methoxymalonate

-

Acetamidine hydrochloride

-

Sodium methoxide

-

Methanol (anhydrous)

-

Hydrochloric acid (for acidification)

-

Diethyl ether

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium methoxide (2.2 equivalents) in anhydrous methanol under a nitrogen atmosphere.

-

Addition of Reagents: To the stirred solution, add dimethyl 2-methoxymalonate (1.0 equivalent) dropwise at room temperature. Stir for 30 minutes.

-

Condensation: Add acetamidine hydrochloride (1.1 equivalents) portion-wise to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup (Hydrolysis): After cooling to room temperature, add water to the reaction mixture. If the reaction yields the ester, adjust the pH to >12 with NaOH and stir at 60°C for 4 hours to saponify the ester.

-

Purification: Cool the mixture in an ice bath and acidify to pH 3-4 with concentrated HCl. The product will precipitate out of the solution.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water and then with a small amount of cold diethyl ether.

-

Drying: Dry the product under vacuum to yield this compound as a solid.

Caption: General workflow for laboratory synthesis.

Biological Activity and Therapeutic Potential

While direct biological data for this compound is limited, its structural motifs are present in many biologically active compounds. Research into its analogs suggests potential applications in pharmaceutical development.[1]

Hypothesized Mechanisms and Activities

-

Antimicrobial and Anticancer Properties: Structural analogs of this compound have been investigated for potential antimicrobial and anticancer activities.[1] The proposed mechanism may involve the inhibition of enzymes crucial for nucleotide synthesis or DNA replication in pathogens or cancer cells.[1]

-

Enzyme Inhibition: The pyrimidine scaffold, combined with the carboxylic acid group, is well-suited for interacting with enzymatic active sites.[1] It is hypothesized that the carboxylic acid can form key hydrogen bonds or electrostatic interactions with amino acid residues, potentially leading to enzyme inhibition.[1] This is a common strategy in the design of inhibitors for targets like dihydrofolate reductase or various kinases.[1]

Caption: Hypothesized role in enzyme inhibition.

Role in Drug Discovery

The primary value of this compound lies in its role as a versatile scaffold.[1] The carboxylic acid allows for the straightforward synthesis of amide libraries, which is a common strategy in lead optimization to explore the chemical space around a core structure and improve properties such as potency, selectivity, and pharmacokinetics.

Conclusion and Future Outlook

This compound is a strategically designed heterocyclic compound that stands at the intersection of classical synthesis and modern medicinal chemistry. Its well-defined structure provides a stable and reactive platform for creating a diverse range of more complex molecules. While direct evidence of its biological efficacy is still emerging, the known activities of its structural analogs strongly suggest its potential as a valuable building block in the development of new therapeutics, particularly in the areas of oncology and infectious diseases. Future research will likely focus on synthesizing and screening libraries of its derivatives to fully elucidate its therapeutic potential and uncover novel biological activities.

References

The Rise of 5-Methoxypyrimidines: A Computational and Theoretical Guide to Accelerating Drug Discovery

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Among its numerous derivatives, 5-methoxypyrimidines have emerged as a class of significant interest due to their prevalence in potent and selective kinase inhibitors and other drug candidates.[2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical and computational methodologies pivotal to the exploration of 5-methoxypyrimidine derivatives. By integrating principles of computational chemistry with practical, field-proven insights, this guide aims to elucidate the causal relationships behind experimental choices and provide a self-validating framework for the rational design of novel therapeutics.

Introduction: The Significance of the 5-Methoxypyrimidine Scaffold

The pyrimidine ring is a privileged structure in drug discovery, renowned for its ability to engage with a diverse array of biological targets.[1] The introduction of a methoxy group at the 5-position significantly influences the molecule's electronic properties and steric profile, offering a unique handle for medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties. This strategic substitution can lead to enhanced binding affinities and improved metabolic stability, making 5-methoxypyrimidine derivatives attractive candidates for targeting enzymes such as kinases, which play a crucial role in cellular signaling pathways often dysregulated in diseases like cancer.[2][3]

The logical progression from identifying a promising scaffold to developing a clinical candidate is a long and arduous journey. Computational and theoretical studies are now indispensable tools in navigating this path, offering a rational and resource-efficient approach to drug design.[4] By simulating molecular interactions and predicting key properties, these in silico techniques empower researchers to prioritize synthetic efforts, interpret experimental data, and ultimately design more effective and safer drugs.

The Computational Chemist's Toolkit: Core Methodologies

A multi-faceted computational approach is essential for a thorough investigation of 5-methoxypyrimidine derivatives. This typically involves a synergistic application of quantum mechanics, molecular mechanics, and data-driven modeling.

Density Functional Theory (DFT): Unveiling Electronic Landscapes

At the heart of understanding the intrinsic properties of a molecule lies the distribution of its electrons. Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules, providing insights into their reactivity, stability, and spectroscopic properties.[5][6]

Why DFT is Crucial:

-

Geometric Optimization: DFT calculations are employed to determine the most stable three-dimensional conformation of a 5-methoxypyrimidine derivative. This optimized geometry is the foundation for all subsequent computational analyses.

-

Electronic Properties: Key parameters such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies are calculated. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability.[5]

-

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is invaluable for predicting non-covalent interactions with a biological target.[6]

Experimental Protocol: A Step-by-Step Guide to DFT Calculations

-

Structure Preparation: Build the 3D structure of the 5-methoxypyrimidine derivative using molecular modeling software.

-

Method and Basis Set Selection: Choose an appropriate DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). The choice of functional and basis set is a balance between computational cost and accuracy.[6]

-

Geometry Optimization: Perform a geometry optimization calculation to find the lowest energy conformation of the molecule.

-

Frequency Calculation: Conduct a frequency calculation to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Property Calculation: Calculate electronic properties such as HOMO-LUMO energies and generate the MEP map.

Molecular Docking: Predicting Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[5] This method is instrumental in identifying potential drug candidates and elucidating their mechanism of action at a molecular level.

The Rationale Behind Molecular Docking:

-

Binding Mode Prediction: Docking simulations reveal how a 5-methoxypyrimidine derivative fits into the active site of a target protein, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.[4]

-

Binding Affinity Estimation: Scoring functions are used to estimate the binding affinity (e.g., in kcal/mol) of the ligand for the protein. While not perfectly quantitative, these scores are highly effective for ranking and prioritizing compounds for synthesis and biological testing.[4]

-

Virtual Screening: Docking can be used to screen large libraries of virtual compounds against a target protein, rapidly identifying potential hits for further investigation.

Experimental Protocol: A Typical Molecular Docking Workflow

-

Target Preparation: Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Prepare the 3D structure of the 5-methoxypyrimidine derivative, ensuring it has the correct protonation state and a low-energy conformation (often obtained from DFT calculations).

-

Binding Site Definition: Define the region of the protein where the docking calculations will be performed, typically centered on the known active site.

-

Docking Simulation: Run the docking algorithm using software such as AutoDock or Glide. The software will generate a series of possible binding poses for the ligand.

-

Pose Analysis and Scoring: Analyze the predicted binding poses to identify key interactions and use the scoring function to rank the poses and different ligands.

Molecular Dynamics (MD) Simulations: Capturing the Dynamic Nature of Biology

While molecular docking provides a static snapshot of a ligand-protein complex, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations provide a temporal dimension, simulating the movements of atoms and molecules over time.[3][7]

The Power of MD Simulations:

-

Complex Stability: MD simulations can assess the stability of the ligand-protein complex predicted by docking. A stable complex will maintain its key interactions throughout the simulation.[7]

-

Conformational Changes: These simulations can reveal how the binding of a ligand may induce conformational changes in the target protein, which can be crucial for its function.

-

Binding Free Energy Calculations: Advanced techniques like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be applied to MD simulation trajectories to provide more accurate estimations of binding free energy.[8]

Experimental Protocol: Key Steps in an MD Simulation

-

System Setup: Place the ligand-protein complex from docking into a simulation box filled with water molecules and ions to mimic physiological conditions.

-

Minimization and Equilibration: Minimize the energy of the system to remove any steric clashes and then gradually heat and equilibrate the system to the desired temperature and pressure.

-

Production Run: Run the simulation for a sufficient length of time (typically nanoseconds to microseconds) to capture the relevant biological motions.

-

Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex, identify key interactions, and calculate properties such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).[8]

Quantitative Structure-Activity Relationship (QSAR): Building Predictive Models

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[2][9]

The Utility of QSAR:

-

Predictive Modeling: A validated QSAR model can be used to predict the biological activity of newly designed, unsynthesized 5-methoxypyrimidine derivatives.

-

SAR Interpretation: QSAR models help to identify the key molecular descriptors (e.g., hydrophobicity, electronic properties, steric features) that are most important for biological activity, providing valuable insights for lead optimization.[2]

Experimental Protocol: A General QSAR Workflow

-

Data Set Collection: Compile a dataset of 5-methoxypyrimidine derivatives with their corresponding experimentally determined biological activities (e.g., IC50 values).

-

Descriptor Calculation: Calculate a wide range of molecular descriptors for each compound in the dataset.

-

Model Building: Use statistical methods such as multiple linear regression (MLR) or machine learning algorithms to build a QSAR model that correlates the descriptors with the biological activity.[9]

-

Model Validation: Rigorously validate the QSAR model using both internal (e.g., cross-validation) and external validation (using a separate test set of compounds) to ensure its predictive power.

Visualizing the Workflow: A Conceptual Framework

To illustrate the interplay of these computational methodologies, the following diagrams outline a typical workflow for the theoretical and computational study of 5-methoxypyrimidine derivatives.

Caption: A typical workflow for the computational study of 5-methoxypyrimidine derivatives.

Caption: Key interactions of a 5-methoxypyrimidine derivative in a kinase active site.

Data Presentation and Interpretation

The output of these computational studies is a wealth of quantitative data. Presenting this information in a clear and structured manner is crucial for effective decision-making.

Table 1: Summary of Computational Data for Novel 5-Methoxypyrimidine Derivatives

| Compound ID | Docking Score (kcal/mol) | Predicted pIC50 (QSAR) | Key H-Bond Interactions (Residue) | MD Simulation RMSD (Å) |

| 5MP-001 | -9.5 | 7.8 | MET793 | 1.5 ± 0.3 |

| 5MP-002 | -8.2 | 6.5 | CYS797 | 2.1 ± 0.5 |

| 5MP-003 | -10.1 | 8.2 | MET793, LYS745 | 1.3 ± 0.2 |

Conclusion and Future Directions

The integration of theoretical and computational studies into the drug discovery pipeline for 5-methoxypyrimidine derivatives offers a powerful paradigm for accelerating the development of novel therapeutics. By providing a deeper understanding of molecular interactions, guiding lead optimization, and enabling the prediction of key properties, these in silico methods de-risk the drug development process and pave the way for more innovative and effective medicines. Future advancements in computational power and algorithm development will undoubtedly further enhance the predictive accuracy and scope of these approaches, solidifying their indispensable role in modern medicinal chemistry.

References

- 1. mdpi.com [mdpi.com]

- 2. researchpublish.com [researchpublish.com]

- 3. Molecular Dynamics Simulations and Diversity Selection by Extended Continuous Similarity Indices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholar.unair.ac.id [scholar.unair.ac.id]

- 5. DFT Investigations and Molecular Docking as Potent Inhibitors of SARS-CoV-2 Main Protease of Novel Pyrimidine Dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DFT investigations and molecular docking as potent inhibitors of SARS-CoV-2 main protease of 4-phenylpyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, Evaluation and Molecular Dynamics Simulation of Dengue Virus NS5-RdRp Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Methoxy-2-methylpyrimidine-4-carboxylic acid: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-2-methylpyrimidine-4-carboxylic acid (CAS No. 113949-10-3) is a specialized heterocyclic building block that has garnered increasing interest within the pharmaceutical and life sciences sectors. Its unique molecular architecture, featuring a pyrimidine core variously substituted with a methoxy, a methyl, and a carboxylic acid group, positions it as a valuable intermediate in the synthesis of complex, biologically active molecules. Notably, it is classified as a "Protein Degrader Building Block," suggesting its utility in the burgeoning field of targeted protein degradation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).[1] This guide provides a comprehensive overview of its commercial availability, typical quality specifications, safety and handling protocols, plausible synthetic routes, and key applications for professionals in drug discovery and development.

Part 1: Commercial Availability and Suppliers

This compound is available from a range of specialized chemical suppliers. These vendors typically offer the compound in research-grade quantities, with options for custom synthesis and bulk quantities available upon request. When sourcing this material, it is crucial to verify the identity and purity through the supplier's documentation.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Website | Notes |

| AK Scientific, Inc. | --INVALID-LINK-- | Provides detailed safety data sheets. |

| iChemical | --INVALID-LINK-- | Offers various package sizes and custom synthesis.[2] |

| BLD Pharm | --INVALID-LINK-- | Lists the compound and related derivatives.[3] |

| DSL Chemicals (Shanghai) Co., Ltd. | Not directly provided | A China-based supplier. |

| Dayang Chem (Hangzhou) Co.,Ltd. | Not directly provided | Another key supplier in the region. |

| Amadis Chemical Company Limited | Not directly provided | Offers a range of chemical intermediates. |

| Xingrui Industry Co., Limited | Not directly provided | Provides the compound under its chemical name. |

| Laibo Chem | Not directly provided | Supplies the compound in smaller package sizes. |

Note: The availability and product specifications from these suppliers are subject to change. It is recommended to contact the suppliers directly for the most current information.

Part 2: Quality Specifications and Certificate of Analysis (CoA)

For any research or development application, understanding the quality of the starting material is paramount. A Certificate of Analysis (CoA) is a critical document that provides a batch-specific summary of the product's quality. While a specific CoA for this compound was not publicly available, a typical CoA would include the following parameters:

Table 2: Typical Certificate of Analysis for this compound

| Parameter | Specification |

| Appearance | White to off-white or beige powder/solid |

| Purity (by HPLC or NMR) | ≥95% (typically ≥97%)[1][4] |

| Identity (by ¹H NMR, ¹³C NMR, MS) | Conforms to the structure |

| Molecular Formula | C₇H₈N₂O₃[1][4] |

| Molecular Weight | 168.15 g/mol [1][4] |

| Melting Point | To be determined |

| Solubility | To be determined in common organic solvents |

| Storage Conditions | Room temperature, in a dry and well-ventilated place[1] |

Part 3: Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is synthesized from available Safety Data Sheets (SDS).[5]

Hazard Identification:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Skin Irritation (Category 2): Causes skin irritation.

-

Eye Irritation (Category 2): Causes serious eye irritation.

Precautionary Measures:

-

Wash skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

-

IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Storage:

Store in a tightly closed container in a dry and well-ventilated place.

Part 4: Plausible Synthetic Routes

Workflow for the Synthesis of this compound

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound, CAS No. 113949-10-3 - iChemical [ichemical.com]

- 3. 2869955-58-6|5-Hydroxy-6-methylpyrimidine-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. This compound 97% - CAS:113949-10-3 - 如吉生物科技 [shruji.com]

- 5. aksci.com [aksci.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Methodological & Application

The Strategic Utility of 5-Methoxy-2-methylpyrimidine-4-carboxylic Acid in Modern Drug Discovery

Introduction: The Pyrimidine Scaffold as a Cornerstone in Medicinal Chemistry

The pyrimidine ring system is a foundational heterocyclic motif in the landscape of medicinal chemistry, integral to the structure of nucleobases, vitamins, and a multitude of therapeutic agents.[1] Its inherent biological relevance and synthetic tractability make pyrimidine derivatives highly prized scaffolds in the design of novel drugs.[2] Among these, 5-methoxy-2-methylpyrimidine-4-carboxylic acid emerges as a particularly valuable building block. The strategic placement of a methoxy group at the 5-position, a methyl group at the 2-position, and a carboxylic acid at the 4-position offers a unique combination of electronic properties, steric influences, and reactive handles. This arrangement allows for precise molecular tailoring, enabling medicinal chemists to optimize pharmacodynamic and pharmacokinetic profiles of drug candidates.

This technical guide provides an in-depth exploration of this compound as a key intermediate in pharmaceutical research and development. We will delve into its synthesis, physicochemical properties, and its application in the construction of complex bioactive molecules, supported by detailed protocols and structure-activity relationship (SAR) insights.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in a synthetic workflow.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₃ | [3] |

| Molecular Weight | 168.15 g/mol | [3] |

| Appearance | White to off-white solid | Generic observation |

| CAS Number | 113949-10-3 | N/A |

The carboxylic acid moiety imparts acidic properties and serves as a primary site for chemical modification, most notably through amide bond formation. The methoxy group, an electron-donating substituent, influences the electron density of the pyrimidine ring, which can modulate its interaction with biological targets. The methyl group at the 2-position provides a point of steric distinction and can contribute to hydrophobic interactions within a binding pocket.

Synthetic Pathways and Methodologies

The synthesis of this compound can be approached via a two-step process, commencing with the construction of the corresponding ethyl ester followed by hydrolysis.

Diagram of the Synthetic Workflow

Caption: Synthetic route to the target compound.

Protocol 1: Synthesis of Ethyl 5-methoxy-2-methylpyrimidine-4-carboxylate

This protocol is adapted from established methods for the synthesis of substituted pyrimidine-5-carboxylic esters.[4]

Rationale: The cyclocondensation reaction between a β-ketoester equivalent and an amidine is a classic and efficient method for constructing the pyrimidine core.

Materials:

-

Ethyl 2-formyl-3-oxobutanoate (1.0 eq)

-

Acetamidine hydrochloride (1.1 eq)

-

Sodium ethoxide (2.2 eq)

-

Anhydrous ethanol

-

Diethyl ether

-

Saturated aqueous ammonium chloride

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of sodium ethoxide in anhydrous ethanol at 0 °C, add acetamidine hydrochloride portion-wise, maintaining the temperature below 5 °C.

-

Stir the resulting suspension at room temperature for 30 minutes.

-

Cool the mixture back to 0 °C and add a solution of ethyl 2-formyl-3-oxobutanoate in anhydrous ethanol dropwise over 1 hour.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer and wash sequentially with saturated aqueous ammonium chloride and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford ethyl 5-methoxy-2-methylpyrimidine-4-carboxylate.

Protocol 2: Hydrolysis to this compound

This protocol is based on standard procedures for the saponification of esters.

Rationale: Base-catalyzed hydrolysis is a robust and high-yielding method for the conversion of esters to their corresponding carboxylic acids.

Materials:

-

Ethyl 5-methoxy-2-methylpyrimidine-4-carboxylate (1.0 eq)

-

Lithium hydroxide or Sodium hydroxide (2.0 eq)

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve ethyl 5-methoxy-2-methylpyrimidine-4-carboxylate in a mixture of THF and water.

-

Add lithium hydroxide or sodium hydroxide and stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Remove the THF under reduced pressure.

-

Cool the aqueous residue in an ice bath and acidify to pH 2-3 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

Application in Medicinal Chemistry: A Versatile Scaffold for Kinase Inhibitors

Conceptual Application in Kinase Inhibitor Design

The carboxylic acid functional group of this compound is a key handle for derivatization, typically through amide bond formation with a variety of amine-containing fragments. This allows for the exploration of chemical space and the optimization of interactions with the target kinase.

Caption: Amide coupling as a key diversification strategy.

Protocol 3: General Procedure for Amide Coupling using HATU

This protocol outlines a general method for the synthesis of pyrimidine-4-carboxamides, which are common motifs in kinase inhibitors.

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and is suitable for a wide range of substrates.

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.1 eq)

-

HATU (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound in anhydrous DMF, add the desired amine followed by DIPEA.

-

Stir the mixture at room temperature for 5 minutes.

-

Add HATU in one portion and continue to stir at room temperature for 2-6 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired pyrimidine-4-carboxamide.

Structure-Activity Relationship (SAR) Insights

Based on extensive research on pyrimidine-based kinase inhibitors, the following SAR can be inferred for derivatives of this compound:

-

The Carboxamide Linker: The amide bond often acts as a key hydrogen bond donor and/or acceptor, anchoring the inhibitor in the hinge region of the kinase ATP-binding pocket.

-

The 5-Methoxy Group: This group can project into a specific sub-pocket of the kinase, forming favorable interactions. Its electron-donating nature can also influence the overall basicity of the pyrimidine ring.

-

The 2-Methyl Group: This substituent can occupy a hydrophobic pocket, contributing to binding affinity and selectivity.

-

The Amine Fragment (R-NH2): The nature of the R-group is crucial for determining the inhibitor's potency and selectivity profile. It can be tailored to interact with the solvent-exposed region of the kinase or to pick up additional interactions within the active site.

Conclusion and Future Perspectives

This compound represents a high-value building block for medicinal chemists engaged in the design and synthesis of novel therapeutics. Its well-defined structure and versatile reactivity, particularly at the carboxylic acid position, allow for the systematic exploration of SAR and the development of potent and selective drug candidates. While direct incorporation into currently marketed drugs is not widely reported, its structural motifs are prevalent in numerous kinase inhibitors currently under investigation.[1][5] The protocols and insights provided herein are intended to empower researchers to effectively utilize this promising scaffold in their drug discovery programs, contributing to the advancement of new treatments for a range of diseases.

References

- 1. Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Amide Coupling Reactions with 5-Methoxy-2-methylpyrimidine-4-carboxylic acid

Introduction

Amide bond formation is a cornerstone transformation in modern organic synthesis, particularly within the realms of medicinal chemistry and drug development.[1][2][3] The pyrimidine scaffold, a privileged heterocycle, is a recurring motif in a vast array of biologically active compounds. 5-Methoxy-2-methylpyrimidine-4-carboxylic acid, with its unique electronic and steric properties, presents both opportunities and challenges in the synthesis of novel amide derivatives. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on effective protocols for the amide coupling of this specific carboxylic acid. We will delve into the mechanistic underpinnings of common coupling strategies, offer detailed, step-by-step protocols, and provide insights into troubleshooting and optimization.

The structure of this compound incorporates an electron-donating methoxy group and a methyl group on the pyrimidine ring. This substitution pattern influences the reactivity of the carboxylic acid, potentially impacting the efficiency of amide bond formation.[4] Therefore, a careful selection of coupling reagents and reaction conditions is paramount to achieving high yields and purity.

Mechanistic Considerations: A Foundation for Rational Protocol Design